4-(4-Isopropylbenzoyl)-2-methylpyridine
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Overview
Description
“4-Isopropylbenzoyl chloride” is a chemical compound with the molecular formula C10H11ClO . It’s also known by several synonyms, including “4-propan-2-ylbenzoyl chloride” and "4-isopropyl-benzoyl chloride" .
Synthesis Analysis
While specific synthesis methods for “4-(4-Isopropylbenzoyl)-2-methylpyridine” were not found, there are related compounds that have been synthesized. For instance, two new supramolecular compounds were hydrothermally synthesized using “2-(4-isopropylbenzoyl)benzoic acid” as a starting material .
Molecular Structure Analysis
The InChI code for “4-Isopropylbenzoyl chloride” is 1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3
. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
A Birch-like mechanism involving alternate electron transfer and protonation steps has been proposed for benzoyl-CoA reductase .
Physical And Chemical Properties Analysis
“4-Isopropylbenzoyl chloride” has a molecular weight of 182.65 g/mol . It’s a liquid at room temperature and has a density of 1.1±0.1 g/cm3 .
Scientific Research Applications
Electrophoretic Separation Optimization
Research by Wren (1991) focused on the electrophoretic separation of methylpyridines, including 4-substituted types. This study found improved separation by using a cationic surfactant, with the electrophoretic mobilities of the isomers being linearly dependent on calculated charge. This suggests potential applications of 4-(4-Isopropylbenzoyl)-2-methylpyridine in optimizing electrophoretic separation techniques (Wren, 1991).
Fluorescent Labeling in Analytical Chemistry
Nakaya et al. (1996) explored the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine. This indicates potential uses of this compound in fluorescent labeling for analytical purposes (Nakaya et al., 1996).
Corrosion Inhibition
Mert et al. (2014) investigated the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion. Although this study does not directly involve this compound, the results suggest a potential application for similar compounds in corrosion inhibition (Mert et al., 2014).
Synthesis and Characterization of Complexes
Research by Novianti and Hansongnern (2017) on the synthesis of Cu(II)-Phen complexes with 2-amino-4-methylpyridine demonstrates the potential of this compound in complex synthesis and characterization (Novianti & Hansongnern, 2017).
Hydrogen Bonded Supramolecular Association
Khalib et al. (2014) studied the supramolecular association of 2-amino-4-methylpyridinium salts. This research indicates the potential of this compound in forming supramolecular structures and associations (Khalib et al., 2014).
Photophysical and Photochemical Properties
Pavlik et al. (2007) examined the vapor-phase photochemistry of methylpyridines, which may suggest applications of this compound in studies related to photophysical and photochemical properties (Pavlik et al., 2007).
Mechanism of Action
Target of Action
It is known that similar compounds, such as phthalides, have a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .
Mode of Action
It is known that similar compounds can cause slight irritation of the skin, eyes, and mucous membranes of the respiratory tract .
Biochemical Pathways
Related compounds, such as p-cymene, have been implicated in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as causing dizziness, headaches, drowsiness, ataxia, and unconsciousness .
Action Environment
It is known that similar compounds can have their actions influenced by various environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-8-9-17-12(3)10-15/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNHGLEWNFEBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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